molecular formula C13H16O2S B12790233 Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- CAS No. 99107-51-4

Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy-

Cat. No.: B12790233
CAS No.: 99107-51-4
M. Wt: 236.33 g/mol
InChI Key: NIYUQHLFECQAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- is a compound belonging to the class of organosulfur compounds known as benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a hydroxyl group at the 4th position, a butyl group at the 5th position, and a methoxy group at the 7th position on the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- can be achieved through various synthetic routes. One common method involves the aryne reaction with alkynyl sulfides. This reaction is performed using o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the aryne reaction allows for efficient production of this compound with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can introduce various functional groups at different positions on the benzothiophene ring.

Scientific Research Applications

Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo(b)thiophene: The parent compound without the hydroxyl, butyl, and methoxy substituents.

    Benzo(b)thiophene-4-ol: Similar compound with only the hydroxyl group at the 4th position.

    Benzo(b)thiophene-5-butyl: Similar compound with only the butyl group at the 5th position.

    Benzo(b)thiophene-7-methoxy: Similar compound with only the methoxy group at the 7th position.

Uniqueness

Benzo(b)thiophene-4-ol, 5-butyl-7-methoxy- is unique due to the specific combination of substituents on the benzothiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

99107-51-4

Molecular Formula

C13H16O2S

Molecular Weight

236.33 g/mol

IUPAC Name

5-butyl-7-methoxy-1-benzothiophen-4-ol

InChI

InChI=1S/C13H16O2S/c1-3-4-5-9-8-11(15-2)13-10(12(9)14)6-7-16-13/h6-8,14H,3-5H2,1-2H3

InChI Key

NIYUQHLFECQAAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C2C(=C1O)C=CS2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.